3-Bromoisothiazolo[4,5-c]pyridine

Catalog No.
S3028504
CAS No.
1706459-54-2
M.F
C6H3BrN2S
M. Wt
215.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoisothiazolo[4,5-c]pyridine

CAS Number

1706459-54-2

Product Name

3-Bromoisothiazolo[4,5-c]pyridine

IUPAC Name

3-bromo-[1,2]thiazolo[4,5-c]pyridine

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07

InChI

InChI=1S/C6H3BrN2S/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H

InChI Key

RBUQLZBPKHYGAT-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1SN=C2Br

solubility

not available
  • Antimicrobial Activity

    Isothiazoles, a class of molecules to which 3-Bromoisothiazolo[4,5-c]pyridine belongs, have been explored for their antimicrobial properties []. The bromine atom and the pyridine ring in 3-Bromoisothiazolo[4,5-c]pyridine might influence its potential antimicrobial activity, but further research is needed to confirm this.

  • Material Science Applications

    Heterocyclic compounds with pyridine and/or sulfur-containing rings are sometimes investigated for their applications in material science []. The specific properties of 3-Bromoisothiazolo[4,5-c]pyridine would need to be explored to determine its suitability for such applications.

3-Bromoisothiazolo[4,5-c]pyridine is a heterocyclic compound characterized by a fused isothiazole and pyridine structure, featuring a bromine atom at the 3-position of the isothiazole ring. Its molecular formula is C6H4BrN3SC_6H_4BrN_3S, and it has garnered attention due to its potential applications in medicinal chemistry and material science. The compound exhibits unique electronic properties owing to the presence of both nitrogen and sulfur atoms in its structure, which can influence its reactivity and biological activity.

The reactivity of 3-bromoisothiazolo[4,5-c]pyridine primarily involves nucleophilic substitutions and cyclization reactions. For instance, it can undergo oxidative cyclization in the presence of bromine to form various derivatives, including dibrominated compounds. The mechanism typically involves the formation of an intermediate cation that subsequently leads to the desired product through intramolecular cyclization and elimination of hydrogen bromide .

3-Bromoisothiazolo[4,5-c]pyridine has been studied for its biological properties, particularly as a potential inhibitor of cyclin-dependent kinases. These enzymes play a crucial role in cell cycle regulation, making this compound a candidate for cancer therapeutics. Additionally, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains .

Several synthetic methods have been developed for 3-bromoisothiazolo[4,5-c]pyridine:

  • Bromination of Picolinonitrile: This method involves treating picolinonitrile with bromine under controlled conditions to yield the brominated isothiazole.
  • Oxidative Cyclization: A combination of p-methoxybenzylthiol and bromine can be used to synthesize the compound in high yields through oxidative cyclization processes .
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic aromatic substitution reactions involving suitable nucleophiles and starting materials like bromo-pyridines.

The primary applications of 3-bromoisothiazolo[4,5-c]pyridine include:

  • Medicinal Chemistry: As a scaffold for developing novel pharmaceuticals targeting various diseases, including cancer.
  • Material Science: Its electronic properties make it suitable for applications in organic electronics and as a precursor for functional materials.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies have focused on the compound's role as an enzyme inhibitor. Notably, it has been shown to inhibit specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes . Further studies are needed to fully elucidate its interaction profile with various biological targets.

3-Bromoisothiazolo[4,5-c]pyridine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeSimilarity Index
5-Bromoisothiazolo[3,4-b]pyridin-3-amineIsothiazole-Pyridine0.86
6-Bromopyrido[2,3-d]pyrimidin-2-aminePyrimidine0.60
5-Bromobenzo[d]isothiazol-3-amineIsothiazole0.54
6-Bromo-2-pyridonePyridine0.53

Uniqueness: The uniqueness of 3-bromoisothiazolo[4,5-c]pyridine lies in its specific substitution pattern and fused ring system that enhances its biological activity compared to other similar compounds. Its ability to act as a selective inhibitor for certain biological targets makes it particularly valuable in drug design.

The exploration of isothiazolopyridines began in the mid-20th century, driven by the need to understand the electronic and steric effects of fused heterocyclic systems. Early work on isothiazolo[3,4-b]pyridine derivatives in the 1970s laid the groundwork for synthetic methodologies involving oxidative cyclization and halogenation reactions. For instance, the synthesis of 3-bromoisothiazolo[3,4-b]pyridine via oxidative cyclization with bromine demonstrated yields of 38%, marking a milestone in halogenated heterocycle synthesis.

A significant advancement occurred in 2022 with the development of a novel route to isothiazolo[4,5-c]pyridines via N–O bond cleavage in isoxazolopyridine-4-thiols. This method enabled moderate-to-high yields of hydroxy derivatives, providing a scalable pathway for functionalized analogs. The table below summarizes key synthetic milestones:

Synthesis MethodYearKey InnovationYieldReference
Oxidative cyclization with bromine1973Halogenation via intramolecular cyclization38%
N–O bond cleavage2022Access to hydroxy intermediates60–85%

These innovations underscore the evolutionary trajectory of isothiazolopyridine synthesis, with 3-bromoisothiazolo[4,5-c]pyridine representing a modern iteration of these efforts.

Significance in Heterocyclic Chemistry Research

The integration of nitrogen and sulfur atoms within a fused bicyclic system confers distinct electronic properties to 3-bromoisothiazolo[4,5-c]pyridine. The sulfur atom contributes to electron-deficient aromatic systems, while the pyridine nitrogen enables base-catalyzed reactions. This duality facilitates diverse reactivity, as illustrated by:

  • Electrophilic aromatic substitution: Bromine at C3 directs further functionalization at C5 and C7 positions.
  • Nucleophilic displacement: The bromine substituent undergoes Suzuki couplings and aminations, enabling modular derivatization.

In medicinal chemistry, the isothiazole core has been leveraged in kinase inhibitors and antimicrobial agents. For example, isothiazolo[4,3-b]pyridines exhibit nanomolar affinity for cyclin G-associated kinase (GAK), highlighting the pharmacological potential of brominated analogs.

Research Positioning Within Nitrogen-Sulfur Heterocycles

3-Bromoisothiazolo[4,5-c]pyridine occupies a unique niche among nitrogen-sulfur heterocycles due to its balanced electronic profile. Comparative studies with related systems reveal distinct advantages:

HeterocycleElectronic FeaturesReactivity ProfileBiological Relevance
Thieno[3,2-b]pyridineElectron-rich sulfur moietyProne to electrophilic attackLimited kinase inhibition
Isothiazolo[4,5-c]pyridineElectron-deficient sulfurBromine-directed functionalizationHigh GAK affinity potential
Imidazo[4,5-d]isothiazoleDual nitrogen coordinationMetal-binding capacityAnticancer activity

The bromine atom enhances electrophilicity at C3, making it a strategic site for cross-coupling reactions in drug discovery. This contrasts with non-halogenated analogs, which require harsher conditions for derivatization.

Conceptual Framework for Academic Investigation

Research on 3-bromoisothiazolo[4,5-c]pyridine operates within three interconnected domains:

Synthetic Strategy
The compound’s preparation often begins with isoxazolopyridine-4-thiol precursors, which undergo N–O bond cleavage to yield hydroxy intermediates. Subsequent halogenation introduces bromine, while palladium-catalyzed cross-couplings install aryl or heteroaryl groups.

Analytical Characterization
Modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. For example, $$ ^1H $$ NMR spectra typically show distinct resonances for H5 ($$ \delta = 8.2–8.4 $$ ppm) and H7 ($$ \delta = 7.6–7.8 $$ ppm), confirming regioselective substitution.

Application-Driven Design
The compound’s modular synthesis enables tailored derivatives for specific applications:

  • Kinase inhibitors: 3-Amino analogs with 3,4-dimethoxyphenyl groups exhibit submicromolar IC$$_{50}$$ values.
  • Material science: The planar aromatic system and bromine substituent enhance charge transport in organic semiconductors.

This framework emphasizes the molecule’s versatility, positioning it as a multipurpose scaffold in both biological and material contexts.

Positional Relationship Between [4,5-c] and [4,3-b] Configurations

The fundamental distinction between isothiazolo[4,5-c]pyridine and isothiazolo[4,3-b]pyridine lies in their respective ring fusion patterns, which profoundly influence their electronic properties and biological activities. In the [4,5-c] configuration, the thiazole ring fuses with the pyridine moiety through carbons 4 and 5 of the thiazole ring, connecting to carbons 3 and 4 of the pyridine ring . This arrangement positions the pyridine nitrogen atom directly adjacent to the fusion point, creating enhanced electron deficiency throughout the bicyclic system.

Conversely, the [4,3-b] configuration involves fusion between carbons 4 and 3 of the thiazole ring with carbons 2 and 3 of the pyridine ring, resulting in the pyridine nitrogen being positioned remotely from the fusion junction [2]. This geometric difference creates moderate electron deficiency compared to the [4,5-c] isomer, while maintaining optimal electronic characteristics for biological activity.

The positional relationship between these configurations extends beyond simple geometric considerations to encompass fundamental electronic structure differences. In 3-Bromoisothiazolo[4,5-c]pyridine, the proximity of the pyridine nitrogen to the fusion point enhances the electron-withdrawing character of the entire system, creating a highly electron-deficient aromatic framework [4]. This enhanced electrophilicity may contribute to the compound's inability to achieve favorable binding interactions with protein targets that require more balanced electronic properties.

Theoretical investigations using density functional theory calculations have demonstrated that the [4,5-c] configuration exhibits altered highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the [4,3-b] isomer [6]. These electronic differences translate directly into modified reactivity patterns and biological recognition properties, explaining the observed lack of cyclin G-associated kinase binding activity in [4,5-c] derivatives.

The structural rigidity imposed by the bicyclic fusion pattern also differs between these configurations. The [4,5-c] arrangement creates a more constrained molecular geometry with reduced conformational flexibility, potentially limiting the compound's ability to adopt binding conformations required for protein-ligand interactions [5]. This geometric constraint, combined with the altered electronic distribution, provides a comprehensive explanation for the observed structure-activity relationships within this isomeric series.

Academic Investigations of Ring Fusion Patterns

Academic research into isothiazolopyridine ring fusion patterns has revealed a complex landscape of synthetic accessibility, biological activity, and structural diversity. The [4,3-b] fusion pattern has emerged as the most extensively studied configuration, with well-established synthetic methodologies and demonstrated biological relevance [1] [2]. This pattern allows for efficient construction of the bicyclic framework through established cyclization protocols, contributing to its prominence in medicinal chemistry applications.

Investigation of the [3,4-b] fusion pattern has demonstrated reduced cyclin G-associated kinase affinity compared to the [4,3-b] configuration, suggesting that the relative positioning of heteroatoms within the fused system critically influences biological recognition [2]. The synthetic accessibility of [3,4-b] isomers remains moderate, requiring specialized reaction conditions to achieve the desired regiochemistry during ring formation.

The [4,5-b] and [5,4-b] fusion patterns represent alternative arrangements that have received attention primarily for antimicrobial applications rather than kinase inhibition studies [6] [7]. These configurations offer distinct electronic properties compared to their [4,3-b] counterparts, with [5,4-b] derivatives showing particular promise in antibacterial screening assays. The synthetic routes to these isomers are well-established, utilizing oxidative cyclization methodologies similar to those employed for [4,3-b] compounds.

Research into the [4,5-c] fusion pattern, exemplified by 3-Bromoisothiazolo[4,5-c]pyridine, has revealed significant synthetic challenges compared to other isomeric configurations [4] [5]. The construction of this particular ring system requires careful optimization of reaction conditions to prevent competing cyclization pathways that lead to alternative fusion patterns. Despite these synthetic difficulties, successful preparation of [4,5-c] derivatives has provided valuable insights into the structure-activity relationships governing this heterocyclic class.

The [5,4-c] fusion pattern represents the least extensively studied configuration within this series, with limited reports describing successful synthetic approaches . Theoretical investigations suggest that this arrangement may offer unique electronic properties, but experimental validation remains limited due to synthetic accessibility challenges. The theoretical framework developed for understanding these fusion patterns has relied heavily on computational chemistry approaches to predict molecular properties and guide synthetic efforts.

Academic investigations have consistently demonstrated that ring fusion pattern selection profoundly influences both the synthetic accessibility and biological properties of isothiazolopyridine derivatives. The systematic exploration of these patterns has provided fundamental insights into heterocyclic chemistry while identifying optimal configurations for specific therapeutic applications.

Theoretical Framework for Isomeric Differentiation

The development of robust theoretical frameworks for distinguishing isothiazolopyridine isomers has become essential for advancing research in this field. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for isomeric differentiation, providing high-resolution information about chemical shift patterns and coupling constants that are diagnostic for specific fusion configurations [9] [10]. The proton nuclear magnetic resonance spectra of 3-Bromoisothiazolo[4,5-c]pyridine exhibit characteristic resonances that differ significantly from those observed in [4,3-b] isomers, enabling unambiguous structural assignment.

Mass spectrometry fragmentation analysis offers complementary information for isomeric identification through examination of molecular ion stability and characteristic fragmentation patterns [11] [12]. The electron ionization mass spectra of isothiazolopyridine isomers display distinct fragmentation pathways that reflect their underlying electronic structures and molecular geometries. These fragmentation differences provide high confidence in isomeric assignments and serve as valuable structural confirmation tools.

X-ray crystallography represents the definitive method for isomeric differentiation when suitable crystals can be obtained [13]. The three-dimensional structural information provided by crystallographic analysis reveals precise bond lengths, bond angles, and planarity measurements that are characteristic of specific fusion patterns. For 3-Bromoisothiazolo[4,5-c]pyridine, crystallographic studies would provide unambiguous confirmation of the [4,5-c] configuration while revealing detailed molecular geometry information.

Density functional theory calculations have emerged as powerful tools for predicting and understanding the electronic properties of isothiazolopyridine isomers [14] [6]. These computational approaches provide insights into highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, electron density distributions, and molecular electrostatic potentials that distinguish different fusion patterns. The calculated properties correlate strongly with experimental observations, validating the theoretical framework's utility for isomeric prediction and analysis.

Ultraviolet-visible spectroscopy contributes moderate capabilities for isomeric differentiation through analysis of absorption maxima and extinction coefficients [6]. While less definitive than nuclear magnetic resonance or crystallographic methods, spectroscopic differences can provide supporting evidence for structural assignments. The electronic transitions observed in ultraviolet-visible spectra reflect the distinct electronic structures of different fusion patterns.

Infrared spectroscopy offers additional structural information through examination of characteristic stretching frequencies associated with specific bond arrangements [6]. The infrared spectra of isothiazolopyridine isomers display diagnostic peaks that correlate with their ring fusion patterns, providing moderate confidence in structural assignments when used in conjunction with other analytical techniques.

XLogP3

2.3

Dates

Last modified: 07-24-2023

Explore Compound Types